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Compound of Interest

Compound Name: [Tyr8] Bradykinin

Cat. No.: B12399312

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of [Tyr8] Bradykinin, a key
synthetic analog of the endogenous nonapeptide Bradykinin. This guide details its molecular
characteristics, receptor interaction, signaling pathways, and its application in research,
supported by experimental protocols and quantitative data.

Introduction

Bradykinin (BK) is a potent vasoactive peptide of the kinin family, playing a crucial role in
inflammation, blood pressure regulation, pain, and smooth muscle contraction.[1] Its effects are
mediated primarily through two G-protein coupled receptors (GPCRSs): the Bradykinin B1 and
B2 receptors.[2] The B2 receptor (B2R) is constitutively expressed in many healthy tissues,
mediating most of the acute physiological responses to Bradykinin.[3] In contrast, the B1
receptor (B1R) is typically absent in normal tissues but is induced by injury and inflammation.[3]

[Tyr8] Bradykinin is a synthetic analog of Bradykinin where the phenylalanine residue at
position 8 is replaced by a tyrosine. This modification makes it a valuable tool for studying the
kinin system. It is a potent and selective agonist for the B2 receptor and its tyrosine residue
allows for easy radioiodination, creating tracers like [12°I-Tyr8] Bradykinin, which are
indispensable for receptor localization and binding studies.[4][5][6]

Molecular Profile and Quantitative Data
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The primary structure and properties of [Tyr8] Bradykinin distinguish it as a potent research
tool. Its molecular characteristics are summarized and compared to the native Bradykinin
peptide below.

Table 1: Molecular Properties of Bradykinin and [Tyr8] Bradykinin

Property Bradykinin [Tyr8] Bradykinin Citation(s)
) ) Arg-Pro-Pro-Gly-Phe- Arg-Pro-Pro-Gly-Phe-
Amino Acid Sequence [7][8]
Ser-Pro-Phe-Arg Ser-Pro-Tyr-Arg
Molecular Formula Cs0H73N15011 Cs0H73N15012 [6]119]
Molecular Weight 1060.21 g/mol 1076.21 g/mol [4]

Primary Receptor
B2 Receptor B2 Receptor [2][4]
Target

Receptor Binding Affinity

[Tyr8] Bradykinin demonstrates high affinity and selectivity for the B2 receptor. Competition
binding assays using radiolabeled ligands are commonly employed to determine its binding
affinity (Ki). As shown in studies on guinea pig spinal cord, unlabeled [Tyr8]-BK effectively
displaces its radiolabeled counterpart, while B1 receptor-related molecules show no significant
inhibition, highlighting its B2 selectivity.[5]

Table 2: Receptor Binding Affinities (Ki) of Kinin Analogs
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Ligand Receptor Preparation Ki (nM) Citation(s)
o Guinea Pig
[Tyr8] Bradykinin B2 ] 0.6 [5]
Spinal Cord
Hoe 140 Guinea Pig
_ B2 _ 0.04 [5]
(Icatibant) Spinal Cord
[Leu8]-des-Arg9- Guinea Pig
B1 _ > 1000 [5]
BK Spinal Cord
Recombinant
Compound 3 B2 (human) 0.50 [10]
CHO Cells
_ Recombinant
Icatibant B2 (human) 0.60 [10]

CHO Cells

Signaling Pathways

As a B2 receptor agonist, [Tyr8] Bradykinin activates intracellular signaling cascades typical

for Gg-coupled GPCRs.[11] The binding of [Tyr8] Bradykinin to the B2 receptor induces a

conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the

Gagq family.[12] This initiates a cascade involving phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-

trisphosphate (IPs) and diacylglycerol (DAG).[1][12] IPs triggers the release of calcium from

intracellular stores, while DAG activates Protein Kinase C (PKC).[1]

Furthermore, B2 receptor activation by [Tyr8] Bradykinin can stimulate the mitogen-activated

protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular
signal-regulated kinases (ERK1/2).[1][4]
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Caption: Simplified B2 Receptor signaling pathway activated by [Tyr8] Bradykinin.

Experimental Protocols

The study of [Tyr8] Bradykinin involves standard biochemical and pharmacological

techniques. Detailed below are representative protocols for its synthesis and characterization.

Solid-Phase Peptide Synthesis (SPPS)

[Tyr8] Bradykinin is synthesized using standard Fmoc-based solid-phase peptide synthesis.[8]

Resin Preparation: A Wang or Rink-amide resin is used as the solid support. The first amino
acid (Fmoc-Arg(Pbf)-OH) is coupled to the resin.

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is
removed using a 20% piperidine solution in dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling
reagent (e.g., HBTU/HOBt) and added to the resin to form a peptide bond. This cycle of
deprotection and coupling is repeated for each amino acid in the sequence (Tyr(tBu), Pro,
Ser(tBu), Phe, Gly, Pro, Pro, Arg(Pbf)).

Cleavage and Deprotection: Once the full peptide is synthesized, it is cleaved from the resin,
and all side-chain protecting groups are removed simultaneously using a cleavage cocktail,
typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

[8]
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 Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a
water/acetonitrile mixture, and purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).

 Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC
and mass spectrometry.

Radioligand Receptor Binding Assay

This protocol determines the binding affinity of [Tyr8] Bradykinin by measuring its ability to
compete with a radiolabeled ligand for binding to the B2 receptor.

e Membrane Preparation: Cell membranes are prepared from a cell line recombinantly
expressing the human B2 receptor (e.g., CHO cells).[10]

o Assay Buffer: A typical buffer contains 50 mM Tris-HCI (pH 7.4), protease inhibitors (e.g., 0.2
g/L 1-10-phenanthroline), and 0.1% Bovine Serum Albumin (BSA).[10]

 Incubation: In assay tubes, the cell membranes are incubated with a fixed concentration of a
radiolabeled B2 ligand (e.g., 0.3 nM [3H]Bradykinin) and varying concentrations of the
unlabeled competitor ([Tyr8] Bradykinin).[10]

» Non-Specific Binding: A parallel set of tubes containing a high concentration (e.g., 1 uM) of
unlabeled Bradykinin is used to determine non-specific binding.[10]

» Equilibration: The mixture is incubated to reach equilibrium (e.g., 60 minutes at 22°C).[10]

o Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate
bound from free radioligand. The filters are washed quickly with ice-cold buffer.

o Quantification: The radioactivity trapped on the filters is measured using a scintillation
counter.

o Data Analysis: Specific binding is calculated by subtracting non-specific binding from total
binding. The data are fitted to a one-site competition model using non-linear regression to
determine the ICso value, which is then converted to the inhibition constant (Ki) using the
Cheng-Prusoff equation.
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Caption: Experimental workflow for a competitive radioligand binding assay.
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Calcium Mobilization Assay

This functional assay measures the ability of [Tyr8] Bradykinin to activate the B2 receptor and
trigger an intracellular calcium response.

o Cell Preparation: B2 receptor-expressing cells (e.g., Chem-1 host cells) are plated in a
microplate and grown overnight.[11]

e Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a
suitable buffer.

o Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Varying
concentrations of [Tyr8] Bradykinin are added to the wells.

» Signal Detection: The instrument monitors the change in fluorescence intensity over time.
Agonist binding leads to an increase in intracellular calcium, which increases the dye's
fluorescence.

o Data Analysis: The peak fluorescence response is measured for each agonist concentration.
The data are plotted against concentration and fitted to a sigmoidal dose-response curve to
determine the ECso value, which represents the concentration of [Tyr8] Bradykinin that
elicits 50% of the maximal response.

Conclusion

[Tyr8] Bradykinin is a well-characterized and indispensable synthetic analog of Bradykinin. Its
high affinity and selectivity for the B2 receptor, coupled with the ability to be easily radiolabeled,
make it a cornerstone tool for investigating the pharmacology and physiology of the kinin
system. The detailed understanding of its interaction with the B2 receptor and the subsequent
signaling cascades provides a solid foundation for research into inflammatory processes,
cardiovascular regulation, and pain mechanisms, aiding in the development of novel
therapeutics targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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